(S)-Tetrahydro-2H-pyran-3-OL
Description
Overview of (S)-Tetrahydro-2H-pyran-3-ol as a Versatile Chiral Synthon
This compound stands out as a particularly useful and versatile chiral building block. buyersguidechem.com Its structure incorporates a defined stereocenter at the C3 position of the tetrahydropyran (B127337) ring, and the hydroxyl group provides a convenient handle for further chemical transformations. This combination of features makes it an attractive starting material for the synthesis of more complex chiral molecules, including various substituted tetrahydropyrans and other heterocyclic systems. chemicalbook.comrsc.org Its utility is demonstrated in the preparation of a range of compounds, from bioactive natural products to novel pharmaceutical candidates. thieme-connect.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 72886-97-6 |
| Molecular Formula | C5H10O2 |
| Molecular Weight | 102.13 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 189.4°C at 760 mmHg |
| Density | 1.081 g/cm³ |
This data is compiled from various chemical suppliers and databases. buyersguidechem.comhsppharma.com
Historical Context and Evolution of Synthetic Approaches to Chiral Tetrahydropyrans
The synthesis of chiral tetrahydropyrans has a rich history, with early methods often relying on classical resolutions or the use of chiral auxiliaries. thieme-connect.com Over the decades, significant advancements have led to the development of a diverse array of catalytic and stereoselective methods. These include powerful reactions such as:
Hetero-Diels-Alder reactions: A classic method for constructing six-membered rings with high stereocontrol. rsc.orgscispace.com
Prins cyclizations: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde to form a tetrahydropyran. rsc.org
Intramolecular oxa-Michael additions: A reliable method for forming the tetrahydropyran ring through the cyclization of a hydroxy-enone or related substrate. whiterose.ac.ukwhiterose.ac.uk
Asymmetric ring-opening metathesis/cross-metathesis (AROM/CM): A more modern approach utilizing ruthenium catalysts to achieve high enantioselectivity. acs.org
Cross-dehydrogenative coupling (CDC): An efficient method that forms a C-C bond between two C-H bonds, offering a direct route to substituted tetrahydropyrans. scispace.com
More recently, innovative strategies like the "clip-cycle" approach, which involves an alkene metathesis followed by a chiral phosphoric acid-catalyzed intramolecular oxa-Michael cyclization, have provided highly enantioselective routes to a variety of substituted tetrahydropyrans. whiterose.ac.ukrsc.org These evolving synthetic methodologies have made chiral tetrahydropyrans, including this compound, increasingly accessible for a wide range of applications in organic synthesis.
Table 2: Evolution of Key Synthetic Methods for Chiral Tetrahydropyrans
| Method | Description | Key Features |
|---|---|---|
| Hetero-Diels-Alder | [4+2] cycloaddition between a diene and a dienophile containing a heteroatom. | High stereocontrol, convergent. rsc.orgscispace.com |
| Prins Cyclization | Acid-catalyzed cyclization of a homoallylic alcohol and an aldehyde. | Forms tetrahydropyran-4-ols, can be highly diastereoselective. rsc.orgorganic-chemistry.org |
| Oxa-Michael Addition | Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated system. | Forms the THP ring efficiently, can be catalyzed by chiral catalysts. whiterose.ac.ukwhiterose.ac.uk |
| Asymmetric Ring-Opening Metathesis | Ruthenium-catalyzed ring-opening of oxabicyclic alkenes. | Provides access to highly functionalized pyrans with high enantioselectivity. acs.org |
| Cross-Dehydrogenative Coupling | Oxidative coupling of two C-H bonds. | Direct and efficient access to substituted tetrahydropyrans. scispace.com |
Structure
3D Structure
Properties
IUPAC Name |
(3S)-oxan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDLTOUYJMTTTM-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](COC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482682 | |
| Record name | (S)-TETRAHYDRO-2H-PYRAN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72886-97-6 | |
| Record name | (S)-TETRAHYDRO-2H-PYRAN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereoselective Synthetic Methodologies for S Tetrahydro 2h Pyran 3 Ol
Enantioselective Synthesis Strategies
Chiral Pool Approach from Natural Precursors
The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials. This strategy takes advantage of the inherent chirality of these precursors to achieve the desired stereochemistry in the target molecule.
L-Glutamic acid, a readily available and inexpensive amino acid, serves as a versatile chiral precursor for the synthesis of various complex molecules. Although direct synthesis pathways for (S)-Tetrahydro-2H-pyran-3-ol from L-glutamic acid are not extensively detailed in the provided search results, the literature demonstrates the utility of L-glutamic acid in creating complex chiral structures. For instance, N-phthaloyl-L-glutamic acid can be brominated and subsequently methanolized to yield diastereomeric mixtures, which can then be separated. This highlights the potential to manipulate the stereocenters of L-glutamic acid to construct chiral cyclic ethers. The synthesis of glutamic acid derivatives often involves protecting the amino and carboxylic acid groups, followed by ring-closing reactions to form heterocyclic structures. While a specific, detailed synthesis of this compound from L-glutamic acid is not explicitly outlined, the principles of using this chiral precursor are well-established in the synthesis of other complex chiral molecules. beilstein-journals.orgnih.govmdpi.comdoi.org
A practical synthetic route to chiral tetrahydropyran (B127337) derivatives involves the use of linalool (B1675412) enantiomers. For example, the eight stereoisomers of linalool oxide, which includes derivatives of tetrahydro-2H-pyran-3-ol, can be synthesized from the corresponding (R)- and (S)-linalool enantiomers. mdpi.com The process typically begins with the epoxidation of the linalool enantiomer, followed by intramolecular cyclization.
The general synthetic sequence starts with the epoxidation of an (R)- or (S)-linalool using an agent like m-chloroperbenzoic acid (mCPBA). This is followed by an acid-catalyzed cyclization to yield a mixture of furanoid and pyranoid linalool oxides. The pyranoid isomers, which are derivatives of tetrahydro-2H-pyran-3-ol, can then be separated and purified. For instance, starting with (R)-linalool, one can obtain (3R,6R)- and (3S,6R)-2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol. mdpi.com The stereochemistry at the newly formed stereocenters is influenced by the stereochemistry of the starting linalool and the reaction conditions. The dynamic changes in the enantiomers of linalool and its derivatives are also observed in natural sources like tea leaves, indicating the biological relevance of these chiral compounds. nih.gov
| Starting Material | Key Reagents | Product(s) |
| (R)-Linalool | mCPBA, PTSA | (3R,6R)- and (3S,6R)-2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol |
| (S)-Linalool | mCPBA, PTSA | Enantiomers of the above products |
Asymmetric Catalysis
Asymmetric catalysis offers a powerful alternative to the chiral pool approach, enabling the creation of chiral molecules from achiral or racemic starting materials with high enantioselectivity.
Organocatalytic domino reactions provide an efficient and atom-economical route to highly functionalized, enantioenriched tetrahydropyrans. A notable example is the domino Michael–hemiacetalization reaction. This reaction has been successfully employed for the asymmetric synthesis of polyfunctionalized dihydro- and tetrahydropyrans. nih.gov
In a typical reaction, a 1,3-dicarbonyl compound reacts with an (E)-3-aryl-2-nitroprop-2-en-1-ol in the presence of a chiral organocatalyst, such as a squaramide-based catalyst. nih.gov This sequence proceeds through a Michael addition followed by an intramolecular hemiacetalization, creating multiple stereocenters in a single step with high diastereoselectivity and enantioselectivity. The resulting tetrahydropyranol can be further transformed into various derivatives. This methodology allows for the introduction of diverse functional groups onto the tetrahydropyran core. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| 1,3-Dicarbonyl compound | (E)-3-aryl-2-nitroprop-2-en-1-ol | Squaramide | Polyfunctionalized tetrahydropyranol |
Biocatalysis provides a green and highly selective method for obtaining enantiomerically pure compounds. Enzyme-mediated kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. In the context of this compound, this would typically involve the enantioselective acylation or hydrolysis of a racemic mixture of tetrahydro-2H-pyran-3-ol or its ester derivative, catalyzed by an enzyme such as a lipase (B570770). mdpi.com For instance, a lipase might selectively acylate the (S)-enantiomer, leaving the (R)-enantiomer unreacted, or vice versa. This allows for the separation of the two enantiomers. The efficiency of such resolutions is often high, yielding products with excellent enantiomeric excess. mdpi.com
Furthermore, asymmetric enzymatic reduction of a precursor ketone, 4,4-dimethoxytetrahydro-2H-pyran-3-one, has been demonstrated to produce the corresponding (R)-α-hydroxyketal with high enantioselectivity (>99% ee). researchgate.net While this specific example yields the (R)-enantiomer, the principle can be applied to synthesize the (S)-enantiomer by selecting an appropriate ketoreductase. These biocatalytic approaches often incorporate in situ cofactor regeneration systems, such as using glucose dehydrogenase, to enhance economic viability and process efficiency. researchgate.net The development of these biocatalytic methods offers an environmentally friendly alternative to traditional chemical synthesis. researchgate.net
| Substrate | Enzyme Type | Reaction Type | Product |
| Racemic tetrahydro-2H-pyran-3-ol | Lipase | Kinetic Resolution (Acylation) | (S)-Tetrahydro-2H-pyran-3-yl acetate (B1210297) and (R)-Tetrahydro-2H-pyran-3-ol |
| 4,4-Dimethoxytetrahydro-2H-pyran-3-one | Ketoreductase | Asymmetric Reduction | (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol |
Enzyme-Mediated Kinetic Resolution and Biocatalytic Approaches
Lipase-Catalyzed Transesterification and Hydrolysis
Lipases are versatile biocatalysts renowned for their ability to perform highly stereospecific transformations, making them ideal for the kinetic resolution of racemic alcohols and acids. nih.gov The two primary strategies employed are asymmetric hydrolysis of a racemic ester or asymmetric transesterification of a racemic alcohol. nih.gov In the context of producing this compound, a racemic mixture of tetrahydro-2H-pyran-3-ol would be subjected to acylation (transesterification) using an acyl donor, or a racemic ester precursor would undergo hydrolysis.
In a typical lipase-catalyzed transesterification, the enzyme selectively acylates one enantiomer of the alcohol at a much faster rate than the other. nih.govscispace.com For instance, using a lipase such as that from Candida antarctica (often immobilized), the (R)-enantiomer of a racemic alcohol might be preferentially acylated, leaving the desired (S)-enantiomer unreacted. The resulting mixture of the (S)-alcohol and the (R)-ester can then be separated. The efficiency of this resolution is determined by the enantioselectivity (E-value) of the lipase under the specific reaction conditions. scispace.com Conversely, in asymmetric hydrolysis, a racemic ester of tetrahydro-2H-pyran-3-ol is treated with a lipase in an aqueous medium, where the enzyme selectively hydrolyzes one ester enantiomer to the corresponding alcohol, allowing for separation. researchgate.net Lipase-catalyzed asymmetric transesterification is often considered the method of choice for the practical resolution of racemic alcohols. nih.gov
Table 1: Principles of Lipase-Catalyzed Kinetic Resolution
| Method | Starting Material | Enzyme | Reaction | Products |
|---|---|---|---|---|
| Asymmetric Transesterification | Racemic Alcohol (R/S) | Lipase | Acylation with acyl donor | (S)-Alcohol + (R)-Ester |
| Asymmetric Hydrolysis | Racemic Ester (R/S) | Lipase | Hydrolysis in aqueous buffer | (S)-Ester + (R)-Alcohol |
Ketone Reductase and Glucose Dehydrogenase Coupled Systems
A highly efficient method for producing chiral alcohols is the asymmetric reduction of a prochiral ketone precursor using a ketoreductase (KRED). researchgate.net To synthesize this compound, tetrahydro-2H-pyran-3-one would be the substrate. These enzymatic reductions require a stoichiometric amount of a nicotinamide (B372718) cofactor, typically NADPH or NADH. To make the process economically viable, an in-situ cofactor regeneration system is employed. researchgate.net
A common and effective approach is to couple the KRED with a glucose dehydrogenase (GDH). researchgate.net In this system, the KRED utilizes NADPH to reduce the ketone to the desired (S)-alcohol, generating NADP+. The GDH then oxidizes a sacrificial substrate, such as glucose, to gluconolactone, which simultaneously reduces NADP+ back to NADPH. This catalytic cycle allows a small amount of the expensive cofactor to be used to produce a large quantity of the chiral alcohol. researchgate.net This coupled-enzyme system has been successfully applied on a pilot-plant scale for the synthesis of related chiral hydroxyketals, achieving high yields (96–98%) and excellent enantioselectivity (>99% ee). researchgate.net
Table 2: KRED/GDH Coupled System for Asymmetric Ketone Reduction
| Component | Function |
|---|---|
| Ketone Reductase (KRED) | Catalyzes the stereoselective reduction of the ketone to the chiral alcohol. |
| Tetrahydro-2H-pyran-3-one | Prochiral substrate. |
| NADPH | Cofactor that provides the hydride for the reduction. |
| Glucose Dehydrogenase (GDH) | Catalyzes the regeneration of NADPH from NADP+. |
| Glucose | Sacrificial substrate for cofactor regeneration. |
Transition Metal-Catalyzed Asymmetric Reactions
The intramolecular hydroalkoxylation of unactivated alkenes is a powerful method for constructing cyclic ethers. nih.gov A catalyst system comprising Copper(I) and a bidentate phosphine (B1218219) ligand like Xantphos has been shown to effectively catalyze the formation of five- and six-membered rings from alkenyl alcohols. nih.gov This reaction proceeds via the addition of a Cu-O bond, formed between the catalyst and the alcohol's hydroxyl group, across the carbon-carbon double bond of the alkene. nih.gov
To achieve enantioselectivity and produce this compound, a chiral ligand is required. While the specific application of a chiral Cu(I)-Xantphos system for this exact molecule is not detailed, related chiral copper catalyst systems have been developed for the enantioselective hydroalkoxylation of alkenols, demonstrating the feasibility of this approach for accessing enantioenriched cyclic ethers. nih.govnih.gov The choice of solvent and the specific structure of the chiral ligand are critical for achieving high enantiomeric excess. nih.gov
2-Pyrones serve as versatile building blocks in organic synthesis and can be precursors to saturated tetrahydropyran rings. researchgate.net Palladium catalysis is extensively used to functionalize the pyrone ring system through various cross-coupling reactions. semanticscholar.org Methodologies such as the Sonogashira and Negishi reactions allow for the introduction of alkynyl and other organic fragments onto the pyrone scaffold using palladium catalysts. york.ac.uk
While these reactions primarily functionalize the unsaturated ring, they are a key step in building substituted pyrone intermediates. researchgate.netmdpi.com Subsequent reduction of the pyrone ring, typically through catalytic hydrogenation (often also using a palladium catalyst, e.g., Pd/C), would yield the corresponding saturated tetrahydropyran. If the substituents introduced via the initial palladium-catalyzed cross-coupling create a chiral center or if a chiral hydrogenation catalyst is used in the reduction step, this sequence can provide a route to enantiomerically enriched tetrahydropyran derivatives. For example, a Pd-catalyzed displacement of an allylic acetate on a tricyclic pyrone system has been demonstrated as a method to introduce new functionalities. nih.gov
De novo Asymmetric Synthesis Routes
De novo asymmetric synthesis involves constructing the chiral molecule from achiral or simpler chiral precursors, where the key stereocenters are installed strategically during the synthetic sequence. A prominent example of a de novo strategy applicable to pyranose systems is the Achmatowicz reaction. researchgate.net This reaction involves the oxidative rearrangement of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one, which is a versatile intermediate for the synthesis of various pyranose-containing structures. researchgate.net
By starting with a chiral, non-racemic furfuryl alcohol, the stereochemistry of the resulting pyranone intermediate can be controlled. Subsequent diastereoselective manipulations of the pyranone, such as reductions and hydroxylations, can then be used to install the required stereocenters to ultimately yield the target this compound. This approach offers high control over the absolute and relative stereochemistry of the final product. researchgate.net
Ring-Closing Strategies and Cyclization Reactions
The formation of the tetrahydropyran ring is a critical step in the synthesis of this compound. Beyond the specific copper-catalyzed hydroalkoxylation mentioned earlier, several other powerful ring-closing strategies are available.
Prins Cyclization: The Prins reaction and its variants are among the most common strategies for the stereoselective construction of the tetrahydropyran ring. semanticscholar.org This reaction typically involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. The oxonium-Prins cyclization, driven by the formation of a stable carbocation intermediate, can be highly diastereoselective, allowing for the controlled synthesis of substituted tetrahydrofurans and tetrahydropyrans. acs.org
Ring-Closing Metathesis (RCM): RCM has become a staple in organic synthesis for forming rings of various sizes. drughunter.com To form a tetrahydropyran ring, a diene precursor containing an ether linkage would be treated with a ruthenium catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. nih.govnih.gov The reaction forms a double bond within the newly formed ring, which can then be reduced to afford the saturated tetrahydropyran system. The functional group tolerance of modern RCM catalysts makes this a robust and widely applicable strategy. nih.gov
Table 3: General Ring-Closing Strategies for Tetrahydropyran Synthesis
| Strategy | Description | Key Intermediates/Reactants |
|---|---|---|
| Prins Cyclization | Acid-catalyzed cyclization of a homoallylic alcohol and an aldehyde. semanticscholar.org | Homoallylic alcohol, aldehyde, Lewis or Brønsted acid. |
| Ring-Closing Metathesis (RCM) | Ruthenium-catalyzed cyclization of a diene to form an unsaturated cyclic ether. nih.govnih.gov | Acyclic diene ether, Grubbs or Hoveyda-Grubbs catalyst. |
| Haloetherification | Electrophilic cyclization of an alkenyl alcohol using a halogen source. semanticscholar.org | Alkenyl alcohol, halogen source (e.g., I₂). |
Prins Cyclization Reactions for Tetrahydropyran Formation
The Prins cyclization is a powerful and widely utilized strategy for the stereoselective formation of the tetrahydropyran ring. nih.gov This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. beilstein-journals.org The mechanism proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene π-nucleophile in an endo cyclization manner to form the THP ring. nih.govbeilstein-journals.org
The stereoselectivity of the Prins cyclization is a key feature, often controlled by the formation of a stable six-membered chair-like transition state. organic-chemistry.org However, challenges such as racemization can occur, particularly when intermediates are stabilized by certain substituents. nih.gov To circumvent this, strategies have been developed, such as using substrates where the oxocarbenium ion is generated from a masked aldehyde, which can proceed without loss of optical purity. beilstein-journals.org Various Lewis acids, including BF₃·OEt₂ and SnBr₄, have been employed to promote these cyclizations effectively. beilstein-journals.orgorganic-chemistry.org
| Catalyst/Reagent | Substrates | Key Feature | Diastereoselectivity |
| BF₃·OEt₂ | 3-Bromobut-3-en-1-ols and Aldehydes | Forms tetrahydropyranones | Excellent |
| p-TsOH | Silylated Alkenols | Acid-mediated cyclization | Excellent |
| TiCl₄ | Cyclopropane (B1198618) Carbaldehydes and 3-Butyn-1-ol | Forms fused THP rings | Excellent |
This table provides examples of catalyst systems and substrates used in Prins-type reactions to generate tetrahydropyran structures with high stereocontrol. nih.govnih.govbeilstein-journals.orgorganic-chemistry.org
Intramolecular Oxonium-Ene Type Cyclization
The intramolecular oxonium-ene reaction provides an efficient pathway for the synthesis of substituted tetrahydropyrans. nih.govnih.gov This cyclization is effectively a variant of the ene reaction where a lactol-derived oxonium ion acts as the enophile. rsc.org The reaction can be promoted by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or Indium(III) triflate (In(OTf)₃). nih.govorganic-chemistry.org
This methodology allows for the facile construction of multisubstituted tetrahydropyran rings under mild conditions. nih.govorganic-chemistry.org The reaction exhibits a high level of diastereofacial selectivity, leading predominantly to specific stereoisomers, which is crucial for the synthesis of complex chiral molecules. rsc.org
Free-Radical Cyclization of Organohalides
Free-radical cyclization of unsaturated organohalides is a mild and convenient method for constructing various cyclic systems, including tetrahydropyrans. organic-chemistry.orgorganic-chemistry.org This approach typically involves the use of a catalyst, such as a NiCl₂ • DME/Pybox complex, in the presence of a reducing agent like zinc powder in methanol (B129727). organic-chemistry.orgorganic-chemistry.org The reaction proceeds via the formation of a radical intermediate which then undergoes intramolecular cyclization to form the carbo- or oxacycle. organic-chemistry.org The efficiency and functional group tolerance of this method make it a valuable tool in organic synthesis. organic-chemistry.org A systematic study of substituent effects has shown that the stereochemical outcome of the cyclization can be influenced by the substitution pattern on the acyclic precursor. acs.org
Intramolecular Hydroalkoxylation of Allenes
The intramolecular hydroalkoxylation of allenes has emerged as a highly effective method for synthesizing chiral α-vinyl-substituted cyclic ethers, including tetrahydropyrans. uni-freiburg.de This transformation is often catalyzed by transition metal complexes, with rhodium and gold catalysts being particularly prominent. organic-chemistry.orguni-freiburg.de A rhodium/ferrocelane catalyst system, for instance, has been shown to facilitate the enantioselective cyclization of allenyl alcohols to provide tetrahydropyrans in high yields and excellent enantioselectivities. uni-freiburg.deresearchgate.net
The reaction tolerates a variety of substituents on both the allene (B1206475) and the backbone of the molecule. uni-freiburg.de Gold(I) catalysts are also effective in promoting the intramolecular hydroalkoxylation of δ-hydroxy allenes to yield the corresponding oxygen heterocycles. organic-chemistry.org
| Catalyst System | Substrate Type | Yield | Enantiomeric Ratio (er) |
| [Rh(cod)₂BARF] / Me-Ferrocelane | Allenyl alcohols | High | up to 99.5:0.5 |
| Au(I) complexes | δ-Hydroxy allenes | Good | Not specified |
This table summarizes representative catalyst systems for the intramolecular hydroalkoxylation of allenes, highlighting the high efficiency and enantioselectivity achievable. organic-chemistry.orguni-freiburg.deresearchgate.net
Deracemization and Chiral Resolution Techniques
Obtaining enantiomerically pure compounds often involves the separation of a racemic mixture. Chiral resolution is a fundamental process in stereochemistry for achieving this separation. wikipedia.org
Fractional Crystallization for Enantiomeric Enrichment
Fractional crystallization is a classical and widely used method for chiral resolution. wikipedia.org The technique relies on the conversion of a racemic mixture into a pair of diastereomers by reaction with a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated by crystallization due to their divergent solubilities. wikipedia.org
In the context of tetrahydropyran synthesis, this method can be applied to chiral intermediates. For example, the enantiopurity of a precursor diol can be significantly improved through the fractional crystallization of its derivatives. researchgate.net After separation, the chiral resolving agent is removed, yielding the enantiomerically enriched compound. wikipedia.org This process, while potentially laborious, remains a powerful tool for obtaining optically pure materials on a large scale. wikipedia.org
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a highly efficient and selective method for separating enantiomers. This technique utilizes enzymes, most commonly lipases, which selectively catalyze the reaction of one enantiomer in a racemic mixture at a much higher rate than the other. nih.gov
For racemic alcohols like tetrahydro-2H-pyran-3-ol, EKR is typically performed via enantioselective acylation using an acyl donor such as vinyl acetate. nih.gov Lipases like Novozym® 435 (an immobilized form of Candida antarctica lipase B, or CalB) and Lipase AK from Pseudomonas fluorescens have demonstrated opposite enantioselectivities in the acetylation of racemic tetrahydropyranyl alcohols, allowing for the preparation of either enantiomer. researchgate.net This process allows for the separation of the slower-reacting, unacylated alcohol from the faster-forming ester product, both in high enantiomeric excess. nih.gov The high selectivity (E-value) of enzymes like CalB makes this a preferred method for producing highly pure chiral building blocks. nih.gov
| Enzyme | Substrate | Reaction Type | Key Outcome |
| Novozym® 435 (CalB) | Racemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol | Acetylation | Selective acylation of one enantiomer |
| Lipase AK | Racemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol | Acetylation | Opposite enantioselectivity to CalB |
| CalB | Racemic 2-(quinolin-8-yl)benzylalcohols | Acetylation | High enantioselectivity (E = 120-160) |
This table presents examples of lipases used in the kinetic resolution of racemic alcohols, including tetrahydropyran derivatives, demonstrating their high selectivity. researchgate.netnih.gov
Chemical Reactivity and Derivatization of S Tetrahydro 2h Pyran 3 Ol
Functional Group Transformations of the Hydroxyl Moiety
The secondary alcohol functional group at the C3 position is the principal site of reactivity in (S)-Tetrahydro-2H-pyran-3-ol. This hydroxyl moiety can readily undergo transformations such as esterification, etherification, and oxidation, providing pathways to a diverse array of derivatives.
Esterification: The hydroxyl group of this compound can be converted to an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. This equilibrium-driven reaction typically employs an excess of one reactant or the removal of water to drive the reaction toward the ester product. For example, reaction with a generic carboxylic acid (R-COOH) yields the corresponding (S)-tetrahydro-2H-pyran-3-yl ester.
Etherification: The formation of ethers from this compound is another fundamental transformation. The Williamson ether synthesis, for instance, involves deprotonating the hydroxyl group with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X), resulting in the formation of a 3-alkoxy-tetrahydro-2H-pyran derivative. Additionally, alcohols are known to react with 3,4-dihydropyran to form tetrahydropyranyl (THP) ethers, which are widely used as protecting groups in organic synthesis. wikipedia.org
Table 1: Representative Functionalization Reactions of the Hydroxyl Group
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Esterification (Fischer) | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | (S)-Tetrahydro-2H-pyran-3-yl ester |
| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 3-Alkoxytetrahydro-2H-pyran |
As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, Tetrahydro-2H-pyran-3-one. synthonix.com This transformation is a key step in synthetic pathways that require a carbonyl group at the C3 position. A variety of oxidizing agents can be employed for this purpose.
Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or the Jones reagent (chromic acid). These reagents are effective in achieving the desired transformation with good yields. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom, resulting in the formation of a carbon-oxygen double bond. The resulting ketone, Tetrahydro-2H-pyran-3-one, is a stable compound that can be used in further synthetic manipulations. synthonix.com
Stereospecific Reactions and Stereochemical Control
A reaction is considered stereospecific if stereochemically different starting materials yield stereochemically different products. masterorganicchemistry.comyoutube.com In the context of this compound, the chiral center at C3 can influence the stereochemical outcome of reactions, a concept known as stereochemical control.
The synthesis of substituted tetrahydropyrans often involves reactions that demonstrate high levels of stereoselectivity, where one stereoisomer is formed preferentially over others. masterorganicchemistry.comorganic-chemistry.org For instance, gold(I)-catalyzed cyclization of chiral monoallylic diols to form tetrahydropyran (B127337) rings shows high stereoselectivity and excellent chirality transfer. organic-chemistry.org While this example pertains to the formation of the ring itself, it highlights the importance of stereocontrol in the chemistry of tetrahydropyrans. When this compound is used as a chiral starting material, its existing stereocenter can direct the approach of reagents, leading to the diastereoselective formation of new stereocenters. For example, alkylation reactions on derivatives of related cyclic systems have been shown to proceed with high stereospecificity, where the incoming group adds to a specific face of the molecule, dictated by the pre-existing stereochemistry. researchgate.net
Formation of Complex Heterocyclic Scaffolds
The tetrahydropyran ring is a core structural motif in numerous natural products and biologically active compounds. nih.govmdpi.com Consequently, this compound serves as a valuable chiral building block for the synthesis of more complex heterocyclic systems. myskinrecipes.com
The functional groups of this compound and its derivatives can be manipulated to construct fused or spirocyclic heterocyclic scaffolds. For example, the ketone derivative, Tetrahydro-2H-pyran-3-one, can undergo condensation reactions with various binucleophiles to form new heterocyclic rings. Research has shown that pyran-2-one derivatives are powerful building blocks for constructing a wide range of heterocyclic compounds. Similarly, derivatives of tetrahydropyran can be employed in multicomponent reactions to generate complex molecules in a single step. For instance, the Prins cyclization is a well-known method for creating tetrahydropyran-4-ol derivatives, which can then be further elaborated into more complex structures. organic-chemistry.org The inherent chirality of this compound is carried through these synthetic sequences, allowing for the stereocontrolled synthesis of intricate molecular architectures.
Table 2: Examples of Heterocyclic Scaffolds Derived from Pyran Structures
| Reaction Type | Starting Material Type | Resulting Scaffold | Significance |
|---|---|---|---|
| Prins Cyclization | Homoallylic alcohol and aldehyde | Substituted Tetrahydropyran | Builds the core pyran ring with stereocontrol. organic-chemistry.org |
| Condensation Reactions | Pyranone derivatives | Fused or Spiro-heterocycles | Access to complex, multi-ring systems. |
| Ring-Expansion | Monocyclopropanated furans | Dihydro-2H-pyrans | Provides access to functionalized six-membered heterocycles. nih.gov |
Applications of S Tetrahydro 2h Pyran 3 Ol in Advanced Organic Synthesis
As a Chiral Building Block in Natural Product Synthesis
The inherent chirality and functional group of (S)-Tetrahydro-2H-pyran-3-ol make it an ideal starting point for the stereoselective synthesis of various natural products. Chemists can leverage the pre-existing stereocenter and the reactive hydroxyl group to construct larger, more complex molecular architectures with high precision.
Linaloyl oxide, a naturally occurring monoterpene, is a significant flavor and fragrance component found in various plants, wines, and teas. researchgate.net It exists in several isomeric forms, including pyranoid (a six-membered ring) and furanoid (a five-membered ring) structures, each with distinct stereochemistry. mdpi.comgoogle.comgoogle.com The synthesis of specific stereoisomers of linaloyl oxide is a key objective for the flavor industry, and chiral building blocks are essential for achieving this stereocontrol. researchgate.net
The pyranoid form of linaloyl oxide is structurally identified as 2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol. mdpi.comgoogle.com Synthetic strategies often start from chiral precursors like (R)- or (S)-linalool, which undergo epoxidation followed by acid-catalyzed intramolecular cyclization to yield a mixture of furanoid and pyranoid isomers. researchgate.netmdpi.com The use of stereospecific synthetic approaches, for which a chiral tetrahydropyran (B127337) building block would be suitable, allows for the targeted preparation of desired enantiomers and diastereomers of linaloyl oxide, such as the (3S,6S) and (3S,6R) forms. researchgate.netmdpi.com
| Isomer Type | Chemical Name | Key Structural Feature |
|---|---|---|
| Pyranoid (cis) | cis-Tetrahydro-2,2,6-trimethyl-6-vinyl-2H-pyran-3-ol | Six-membered tetrahydropyran ring |
| Pyranoid (trans) | trans-Tetrahydro-2,2,6-trimethyl-6-vinyl-2H-pyran-3-ol | Six-membered tetrahydropyran ring |
| Furanoid (cis) | cis-2-Methyl-2-vinyl-5-(α-hydroxyisopropyl)tetrahydrofuran | Five-membered tetrahydrofuran (B95107) ring |
| Furanoid (trans) | trans-2-Methyl-2-vinyl-5-(α-hydroxyisopropyl)tetrahydrofuran | Five-membered tetrahydrofuran ring |
Terpenes are a large and diverse class of natural products built from isoprene (B109036) units. mdpi.com Many complex terpenes possess cyclic ether functionalities, including the tetrahydropyran ring system. The "chiral pool," which consists of readily available, inexpensive chiral molecules from nature, serves as a valuable source of starting materials for terpene synthesis. nih.gov Chiral terpenes like linalool (B1675412) are themselves part of this pool and are used to synthesize other complex natural products. nih.gov
This compound and related chiral tetrahydropyran derivatives serve as potent building blocks for the stereoselective synthesis of natural terpenes that contain this cyclic ether motif. researchgate.net Their utility extends beyond linaloyl oxide to a broader range of terpene structures where the tetrahydropyran unit constitutes a core part of the molecular framework. By starting with a pre-formed, enantiopure ring system, synthetic chemists can avoid complex and often low-yielding steps for ring formation and stereocenter setting, thereby streamlining the total synthesis of these intricate molecules. researchgate.netmdpi.com
The tetrahydropyran ring is the core structure of pyranose sugars, the fundamental building blocks of oligosaccharides and polysaccharides. This structural similarity makes this compound a valuable, albeit simplified, synthon for the construction of oligosaccharide analogues. These synthetic analogues are crucial tools in glycobiology for studying carbohydrate-protein interactions, enzyme mechanisms, and cellular recognition processes.
By modifying complex, unprotected oligosaccharides or by building up analogues from simpler units, chemists can create novel bioorthogonal carbohydrate probes. nih.gov The synthesis of such complex molecules often involves multi-step sequences including protection, glycosylation, and deprotection. Using a building block like this compound can provide access to non-natural sugar mimics or fragments that can be incorporated into larger structures to probe biological systems.
In Medicinal Chemistry and Drug Discovery
The tetrahydropyran scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds and approved drugs. nih.govorientjchem.org The ring's favorable properties, including metabolic stability and its ability to engage in hydrogen bonding, make it an attractive core for drug design.
This compound is a key chiral intermediate in the synthesis of enantiomerically pure pharmaceuticals. myskinrecipes.com Its defined stereochemistry is critical, as the biological activity of a drug often resides in only one of its enantiomers. The compound serves as a versatile starting material for creating more complex intermediates used in the development of various therapeutic agents, including potential antiviral and anticancer drugs. myskinrecipes.comchemimpex.com
One documented application is in the preparation of pyrazolothiazole compounds that act as corticotropin-releasing factor type 1 (CRF1) receptor antagonists. echemi.comchemicalbook.comhsppharma.com These antagonists are investigated for the treatment of stress-related disorders such as anxiety and depression. Furthermore, related tetrahydropyranols have been synthesized on a large scale as chiral precursors for other pharmaceutical intermediates, highlighting the industrial importance of this class of compounds. researchgate.net
| Therapeutic Area | Target/Application Example | Relevance of Chiral Tetrahydropyran Intermediate |
|---|---|---|
| Oncology | Anticancer Agents | Provides a stereodefined scaffold for complex molecule synthesis. myskinrecipes.com |
| Virology | Antiviral Agents | Serves as a key building block for enantiomerically pure drugs. myskinrecipes.com |
| Neurology/Psychiatry | CRF1 Receptor Antagonists | Used in the preparation of compounds for stress-related disorders. echemi.comhsppharma.com |
| Neurodegenerative Diseases | Alzheimer's Disease (General Scaffold) | The pyran scaffold is a building block for various inhibitors (e.g., AChEI). nih.gov |
The pyran ring system is a foundational scaffold found in numerous natural products with potent biological activities, including flavonoids, coumarins, and xanthones. nih.gov These natural products exhibit a wide range of pharmacological effects, such as anticancer, antimicrobial, and anti-inflammatory properties. orientjchem.org The synthesis of novel bioactive molecules often involves the use of a central scaffold onto which various functional groups are appended to optimize biological activity.
This compound, with its defined stereochemistry, serves as an excellent starting scaffold for building libraries of new chemical entities for drug discovery. myskinrecipes.com The ability to construct molecules with precise three-dimensional structures is paramount, as biological targets like enzymes and receptors are chiral. A glycosylated hydroquinone (B1673460) derivative containing a tetrahydropyran core, isolated from Oroxylum indicum, has been identified as a novel anticancer compound, demonstrating the therapeutic potential of molecules built around this scaffold. researchgate.net By using a chiral building block like this compound, medicinal chemists can efficiently access novel and potent bioactive compounds. myskinrecipes.comnih.gov
Scaffold for Bioactive Molecule Synthesis
Triple Monoamine Reuptake Inhibitors (e.g., Antidepressant Agents)
This compound and its derivatives are pivotal in the development of novel antidepressant agents, particularly Triple Monoamine Reuptake Inhibitors (TRIs). TRIs represent a newer generation of antidepressants hypothesized to offer greater efficacy by blocking the reuptake of three key neurotransmitters: serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). nih.gov The persistence of symptoms like anhedonia in depression is often linked to suppressed dopaminergic activity, which traditional antidepressants may not adequately address. nih.gov
The pyran scaffold has been successfully used to design potent TRIs. For instance, researchers have developed an efficient asymmetric synthesis for (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol (D-142), a novel triple uptake inhibitor, starting from diphenylmethane. nih.gov This synthesis highlights the utility of pyran-based structures in creating complex molecules with potential therapeutic effects against depression. nih.gov In 2005, novel tri-substituted pyran derivatives were synthesized and shown to have high affinity for SERT, DAT, and NET. nih.gov Further structural exploration of pyran-based compounds, such as derivatives of D-473, has led to the identification of some of the most potent dopamine-norepinephrine reuptake inhibitors to date, as well as potent TRIs like D-544 and D-595. acs.org
The research in this area demonstrates the importance of the pyran ring as a template for designing broad-spectrum antidepressants with the potential for improved therapeutic outcomes. nih.gov
Antimicrobial and Antifungal Agents
The pyran nucleus is a core component of many compounds exhibiting antimicrobial and antifungal properties. Derivatives of 2H-pyran-3(6H)-ones, which share the basic pyran ring structure, have shown significant activity against gram-positive bacteria. nih.gov Research has indicated that the α,β-enone system within these pyran derivatives is essential for their antimicrobial action. nih.gov
Specifically, the antibacterial activity is influenced by the nature and size of substituents at the C-2 position of the pyran ring; bulkier substituents at this position tend to increase antibacterial efficacy. nih.gov For example, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one demonstrated a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus, while another derivative showed an MIC of 0.75 µg/mL against Streptococcus sp. nih.gov The 4H-Pyran motif is also found in bioactive compounds that display antibacterial effects. nih.gov
Anti-diabetic Activity
Derivatives containing the pyran structure have been investigated for their potential in managing diabetes mellitus. A pyran ester derivative, 4-Oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] ester, isolated from Tragia cannabina, has shown promise in this area. nih.gov In-vitro studies using streptozotocin-induced diabetic chick embryos demonstrated that this compound could significantly reduce blood glucose levels in a dose-dependent manner. nih.gov
The mechanism of action is thought to involve the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. nih.gov In-silico docking studies showed that the pyran ester binds efficiently within the active pocket of AMPK, with a binding energy comparable to the standard anti-diabetic drug metformin. nih.gov Flavonoids and triterpenoids containing pyran rings are also known to possess antidiabetic potential, partly by regenerating damaged β-cells in the pancreas. nih.gov This suggests that the pyran scaffold is a promising template for developing new therapeutic agents for diabetes. nih.govbiomedres.us
Anticancer Activity
The pyran ring is a structural feature in various compounds with demonstrated anticancer activity. Pyrans and their derivatives are recognized for their pharmacological properties and are used as anticancer agents. For example, steroidal 2H-pyrans have been synthesized and tested against human cancer cell lines, showing moderate to good inhibitory activity. researchgate.net These compounds were found to be more effective against HeLa (cervical) and Jurkat (leukemia) cancer cell lines while being less toxic to normal peripheral blood mononuclear cells (PBMC). researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic properties of lead compounds. For analogues of this compound, SAR studies have provided valuable insights into how specific structural modifications influence their activity as monoamine reuptake inhibitors.
Research on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol and its analogues has elucidated key structural requirements for potent triple reuptake inhibitory activity. nih.gov The stereochemistry of the pyran ring is critical; for instance, altering the stereochemistry of the hydroxyl group on the pyran ring of the potent inhibitor D-473 significantly impacts its affinity for monoamine transporters, indicating a highly specific interaction. acs.org
Key findings from SAR studies on pyran-based triple reuptake inhibitors are summarized below:
| Modification | Effect on Activity |
| Stereochemistry of Hydroxyl Group | Alteration of the stereochemistry significantly influences affinities for DAT, SERT, and NET, demonstrating stereospecific preference. acs.org |
| Substituents on Benzhydryl Moiety | The nature and position of substituents on the aromatic rings of the benzhydryl group can modulate potency and selectivity for the different transporters. |
| Nature of the Amino Group Linker | The length and composition of the chain connecting the amino group to other parts of the molecule affect binding affinity. |
| Substitution on the Amino Group | Modifications to the substituent on the nitrogen atom can fine-tune the inhibitory profile of the compound. |
These studies underscore that the aryl group, in particular, plays a pivotal role in regulating the activity of these compounds toward their biological targets. nih.gov Such detailed SAR investigations are essential for the rational design of new, more effective antidepressant agents based on the tetrahydropyran scaffold. nih.gov
In Materials Science and Specialty Chemicals
Beyond its pharmaceutical applications, this compound and related compounds serve as intermediates in the synthesis of various specialty chemicals.
Production of Specialty Chemicals and Advanced Materials
Tetrahydro-2H-pyran-3-ol is utilized as a 3-substituted tetrahydropyran in the preparation of specialized chemical products. chemicalbook.comechemi.comhsppharma.com Its applications include the synthesis of pyrazolothiazole compounds that act as corticotropin-releasing factor type 1 (CRF1) receptor antagonists. chemicalbook.comechemi.comhsppharma.com Additionally, it serves as a precursor in the manufacturing of certain herbicides. chemicalbook.comechemi.comhsppharma.com The defined structure of this compound makes it a useful building block for creating complex molecules with specific functions in agrochemicals and other areas of materials science.
Application of this compound in Liquid Crystal Compounds: An Undocumented Area of Research
Extensive literature searches did not yield specific research detailing the application of this compound as a chiral building block in the synthesis of liquid crystal compounds. While tetrahydropyran derivatives, in a general sense, have been explored for their utility in liquid crystal research, and the introduction of chiral centers is a well-established strategy for inducing ferroelectric and other valuable properties in liquid crystals, a direct documented use of this compound for this purpose could not be identified in the available scientific literature.
Therefore, this section cannot be populated with detailed research findings, data tables, or specific examples as requested, due to the apparent absence of published work in this specific niche of materials science. The potential of this compound as a chiral dopant or a core structural element in novel liquid crystalline materials remains an open area for future investigation.
Spectroscopic and Computational Characterization of S Tetrahydro 2h Pyran 3 Ol and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of (S)-Tetrahydro-2H-pyran-3-ol and its derivatives in solution. A full suite of one-dimensional and two-dimensional NMR experiments is employed to assign the proton and carbon signals unequivocally and to determine the relative stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a complex pattern of signals due to the presence of multiple chiral centers and diastereotopic protons. The chemical shifts and coupling constants of the protons on the tetrahydropyran (B127337) ring are influenced by their spatial relationships and the electronegativity of the adjacent oxygen atoms. The proton attached to the hydroxyl-bearing carbon (C3) would typically appear as a multiplet. The protons on the carbons adjacent to the ring oxygen (C2 and C6) are expected to be deshielded and resonate at a lower field.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, five distinct signals are anticipated, corresponding to the five carbon atoms of the tetrahydropyran ring. The carbon atom bearing the hydroxyl group (C3) and the carbons adjacent to the ring oxygen (C2 and C6) would show characteristic chemical shifts.
2D NMR Techniques: To overcome the complexities of the 1D spectra and to establish unambiguous assignments, two-dimensional NMR techniques are indispensable.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons with the carbon atoms to which they are directly attached. It is a powerful tool for assigning the signals of the CH, CH₂, and CH₃ groups in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range correlations between protons and carbons, typically over two or three bonds. This information is crucial for establishing the connectivity of the molecular skeleton.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the respective protons are close to each other in space, which is invaluable for determining the relative stereochemistry and conformational preferences of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 3.0 - 4.0 | C2: 60 - 75 |
| H3 | 3.5 - 4.5 | C3: 65 - 80 |
| H4 | 1.2 - 2.0 | C4: 20 - 35 |
| H5 | 1.2 - 2.0 | C5: 20 - 35 |
| H6 | 3.0 - 4.0 | C6: 60 - 75 |
| OH | Variable | - |
Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.
The determination of the enantiomeric purity of this compound is critical in many applications. Chiral shift reagents (CSRs) are paramagnetic lanthanide complexes that can be used to differentiate between enantiomers in an NMR spectrum. libretexts.org When a CSR is added to a solution of a chiral compound, it forms diastereomeric complexes with each enantiomer. researchgate.net These diastereomeric complexes have different magnetic environments, leading to separate signals for the corresponding protons and carbons of the two enantiomers in the NMR spectrum. libretexts.org
The magnitude of the chemical shift difference between the signals of the enantiomers is dependent on the concentration of the CSR and the nature of the chiral substrate. By integrating the signals corresponding to each enantiomer, the enantiomeric excess (ee) of the sample can be accurately determined. Common chiral shift reagents include derivatives of europium and praseodymium with chiral ligands. libretexts.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information about this compound through the analysis of its fragmentation patterns. wikipedia.org In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺), which can then undergo fragmentation to yield a series of smaller, characteristic ions. chemguide.co.uk
The fragmentation of tetrahydropyran derivatives is often initiated by the cleavage of the bonds adjacent to the oxygen atom. libretexts.org For this compound, key fragmentation pathways could include the loss of a hydrogen atom, a hydroxyl radical, or the cleavage of the tetrahydropyran ring. The analysis of these fragment ions provides valuable information for confirming the molecular structure. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments with high accuracy. nih.gov
Table 2: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 102 | [M]⁺ |
| 101 | [M-H]⁺ |
| 85 | [M-OH]⁺ |
| 73 | Ring cleavage fragment |
| 57 | Ring cleavage fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H and C-O stretching vibrations.
A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. vscht.cz The C-O stretching vibrations for the alcohol and the ether functionalities are expected to appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. msu.edu The spectrum will also feature C-H stretching vibrations for the sp³-hybridized carbons of the ring just below 3000 cm⁻¹. vscht.cz
X-ray Diffraction (XRD) for Solid-State Structure Determination
For crystalline derivatives of this compound, single-crystal X-ray diffraction (XRD) provides the most definitive structural information in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of the chiral centers. The crystal structure reveals the preferred conformation of the tetrahydropyran ring, which is typically a chair conformation to minimize steric strain. mdpi.com The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding, can also be elucidated. mdpi.com
Computational Chemistry and Quantum Mechanical Calculations
Computational chemistry and quantum mechanical calculations are powerful tools for complementing experimental data and providing deeper insights into the properties of this compound. Methods such as Density Functional Theory (DFT) can be used to predict and rationalize various molecular properties. mdpi.com
These calculations can be employed to:
Optimize the molecular geometry and determine the relative energies of different conformations, such as the chair and boat forms of the tetrahydropyran ring.
Predict NMR chemical shifts and coupling constants, which can aid in the interpretation of experimental spectra.
Simulate vibrational spectra (IR and Raman) to assist in the assignment of experimental absorption bands.
Investigate the electronic properties of the molecule, such as the distribution of electron density and the energies of the molecular orbitals.
By combining the results from these various spectroscopic and computational methods, a comprehensive and detailed understanding of the structure and properties of this compound and its derivatives can be achieved.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of organic molecules, including tetrahydropyran derivatives. beilstein-journals.orgmdpi.com The fundamental principle of DFT is that the ground-state energy of a molecule is a unique functional of its electron density. mdpi.com This approach allows for a balance between computational cost and accuracy, making it suitable for studying relatively complex systems.
DFT calculations are employed to optimize molecular geometries, determine electronic properties, and predict reactivity. semanticscholar.org Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a larger gap generally suggests lower chemical activity. mdpi.com For pyran derivatives, DFT calculations have been used to analyze molecular electrostatic potential (MEP) and average local ionization energy (ALIE) surfaces, which identify molecular sites prone to electrostatic interactions and electrophilic attack, respectively. semanticscholar.org
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. mdpi.com Studies on related pyran systems often utilize hybrid functionals like B3LYP combined with Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) for reliable geometry optimizations and property predictions. semanticscholar.orgresearchgate.net
Table 1: Common DFT Functionals and Basis Sets for Pyran Analysis
| Component | Examples | Purpose in Analysis |
|---|---|---|
| Functionals | B3LYP, B3PW91, CAM-B3LYP | Approximate the exchange-correlation energy, influencing the accuracy of calculated electronic properties. |
| Basis Sets | 6-31G(d,p), 6-311+G(d,p), aug-cc-pVDZ | Define the set of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility and higher accuracy. |
Conformational Analysis and Stability Predictions
The non-planar, six-membered ring of this compound can adopt several conformations, primarily the chair, boat, and twist forms. Computational methods are essential for determining the relative stabilities of these conformers and the energy barriers for interconversion.
For the parent compound, tetrahydro-2H-pyran, extensive ab initio and DFT studies have shown that the chair conformation is the most stable, representing the global energy minimum. researchgate.net The twist and boat conformers are significantly higher in energy. The presence of the hydroxyl group at the C3 position in this compound introduces further complexity. The hydroxyl group can exist in either an axial or an equatorial position on the chair conformer. The relative stability of these two orientations is governed by a balance of steric and electronic effects, including potential intramolecular hydrogen bonding between the hydroxyl group and the ring oxygen atom.
DFT calculations on related halogenated pyran analogues have confirmed a strong preference for the chair-like conformation (⁴C₁), even in the presence of significant 1,3-diaxial repulsive interactions. beilstein-journals.org For this compound, the equatorial orientation of the hydroxyl group is generally predicted to be more stable to minimize steric hindrance.
Table 2: Calculated Relative Energies for Tetrahydro-2H-pyran Conformers
| Conformer | Method | Relative Energy (kcal/mol) |
|---|---|---|
| Chair | B3LYP | 0.00 |
| 2,5-Twist | B3LYP | 5.84 - 5.95 |
| 1,4-Boat | B3LYP | 6.23 - 6.46 |
Data adapted from studies on the parent tetrahydro-2H-pyran ring system as a model. researchgate.net
Prediction of Spectroscopic Properties
A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure elucidation and the interpretation of experimental results. DFT calculations can accurately predict various spectroscopic properties for molecules like this compound.
Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated after a geometry optimization. scifiniti.com These calculations help in assigning the bands observed in experimental spectra to specific molecular motions, such as C-H stretching, C-O stretching, and ring deformation modes. For instance, DFT studies on pyrone derivatives have successfully reproduced experimental IR and Raman spectra, allowing for a detailed classification of vibrational bands. scifiniti.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another area where computational predictions are valuable. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts and coupling constants. By comparing the calculated spectra for different possible conformers or isomers with experimental data, the dominant structure in solution can be identified. This approach has been used effectively in the conformational analysis of complex polyhalogenated pyran analogues. beilstein-journals.org
Table 3: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT/B3LYP) | Typical Experimental Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | ~3650 (unscaled) | 3200 - 3600 |
| C-H Stretch (Aliphatic) | ~2950-3050 (unscaled) | 2850 - 3000 |
| C-O Stretch (Alcohol) | ~1050 (unscaled) | 1000 - 1260 |
| C-O-C Stretch (Ether) | ~1100 (unscaled) | 1080 - 1150 |
Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor for better agreement.
Molecular Modeling for Chiral Recognition Mechanisms
Understanding how a chiral molecule like this compound is recognized by other chiral environments, such as enzymes or chiral stationary phases in chromatography, is crucial in many scientific fields. Molecular modeling provides indispensable insights into these chiral recognition mechanisms.
The basis for chiral recognition is the formation of transient diastereomeric complexes between the chiral selector (host) and the individual enantiomers (guest). semanticscholar.org For effective discrimination, a minimum of three points of interaction between the selector and the analyte is generally required, often referred to as the three-point interaction model. semanticscholar.orgresearchgate.net These interactions can include hydrogen bonds, electrostatic interactions, van der Waals forces, and π-π stacking. semanticscholar.org
Molecular docking simulations can be used to predict the preferred binding mode of this compound within the active site of a protein or on the surface of a chiral stationary phase. These models calculate the binding energy for different orientations, allowing researchers to identify the most stable complex and the key intermolecular interactions responsible for the enantioselective binding. The hydroxyl group and the ether oxygen of this compound are key sites for forming hydrogen bonds, which are often dominant interactions in chiral recognition. semanticscholar.org By comparing the binding energies and interaction patterns for the (S) and (R) enantiomers, the degree of chiral discrimination can be predicted and rationalized.
Table 4: Key Intermolecular Interactions in Chiral Recognition
| Interaction Type | Description | Potential Role for this compound |
|---|---|---|
| Hydrogen Bonding | Interaction between a hydrogen atom donor (e.g., -OH) and an acceptor (e.g., O, N). | The hydroxyl group can act as both a donor and acceptor; the ring oxygen can act as an acceptor. |
| Steric Repulsion | Repulsive forces that occur when non-bonded atoms are forced into close proximity. | The specific 3D shape of the molecule dictates how it fits into a chiral binding site, leading to different steric clashes for each enantiomer. |
| Dipole-Dipole Interactions | Attractive or repulsive forces between polar molecules. | The polar C-O bonds create a molecular dipole that can interact with polar sites on a chiral selector. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-Tetrahydro-2H-pyran-3-OL, and how can researchers optimize yield and stereochemical purity?
- Methodological Answer : The compound is synthesized via hydroboration-oxidation of 3,4-dihydro-2H-pyran followed by oxidation of the resulting alcohol . To optimize yield, control reaction temperature and stoichiometry of reagents. For stereochemical purity, chiral catalysts or enantioselective reaction conditions (e.g., asymmetric hydroboration) should be employed. Williamson ether synthesis using phenols and chloroacetone is another route, requiring careful selection of base and solvent .
Q. What analytical techniques are recommended for confirming the structure and enantiomeric purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze coupling constants and chemical shifts to confirm substitution patterns and stereochemistry .
- Mass Spectrometry (EI/CI) : Verify molecular ion peaks and fragmentation patterns .
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers and determine enantiomeric excess .
Q. What are the key physical and thermodynamic properties of this compound relevant to its handling in laboratory settings?
- Methodological Answer :
- Molecular Weight : 102.13 g/mol (C5H10O2) .
- Safety Protocols : Classified under GHS Category 1 for severe eye irritation. Use PPE (gloves, goggles) and avoid inhalation/contact. Follow spill management guidelines (e.g., absorbent materials for containment) .
- Thermodynamic Data : Reaction enthalpy (ΔrH°) and Gibbs free energy (ΔrG°) values are critical for predicting stability; refer to NIST datasets for standard conditions .
Advanced Research Questions
Q. How can diastereoselective synthesis be achieved for substituted tetrahydro-2H-pyran derivatives, and what factors influence stereochemical outcomes?
- Methodological Answer : Use copper(II)-bisphosphine catalysts to control diastereoselectivity during oligomerization reactions. Key factors include:
- Catalyst Design : Electron-rich bisphosphine ligands enhance stereochemical control .
- Substrate Geometry : Bulky substituents on starting materials (e.g., 3,5-dimethylhex-5-en-1-ol) favor specific transition states .
- Reaction Solvent : Polar aprotic solvents (e.g., THF) improve catalyst activity and selectivity .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data in the synthesis of this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare computational models (DFT, molecular mechanics) with experimental techniques like X-ray crystallography to verify stereochemical assignments .
- Error Analysis : Re-evaluate solvent effects or non-covalent interactions (e.g., hydrogen bonding) in simulations that may not align with observed reaction pathways .
- Iterative Optimization : Adjust computational parameters (e.g., basis sets, solvation models) to better match experimental NMR or MS data .
Q. How can multi-component reaction systems be designed to synthesize complex tetrahydro-2H-pyran scaffolds with high regio- and stereocontrol?
- Methodological Answer :
- Organocatalytic Systems : Employ thiourea-based catalysts to facilitate asymmetric aldol-ketone condensations, enabling stereoselective formation of dihydropyrans .
- Substrate Selection : Use arylamines, acetylenedicarboxylates, and cyclic diketones in four-component reactions to generate diverse pyran derivatives .
- Temperature Control : Lower reaction temperatures (0–25°C) reduce side reactions and improve regioselectivity .
Q. What methodologies enable the incorporation of this compound into pharmaceutical intermediates while maintaining chiral integrity?
- Methodological Answer :
- Protecting Groups : Temporarily mask the hydroxyl group with tert-butyldimethylsilyl (TBS) or benzyl ethers during coupling reactions to prevent racemization .
- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers in racemic mixtures .
- Controlled Reaction Conditions : Avoid strong acids/bases; opt for mild reagents (e.g., DCC/DMAP for esterification) to preserve stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
